molecular formula C21H15F3N6O2 B2779279 (2-phenyl-2H-1,2,3-triazol-4-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1351599-93-3

(2-phenyl-2H-1,2,3-triazol-4-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No. B2779279
M. Wt: 440.386
InChI Key: NLVVHSLUTVXYRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The crystal structures of similar compounds, such as (1-phenyl-1H-1,2,3-triazol-4-yl)methyl benzoate and (2-(4-fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol, have been reported1. These compounds exhibited small dihedral angles between the triazolyl ring and the attached aryl rings1.



Synthesis Analysis

A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium2. This might provide some insights into the potential synthesis methods for the compound you’re interested in.



Scientific Research Applications

Fluorescent Dye Development

Research on phenyl(1H-benzoimidazol-5-yl)methanone based fluorescent monoazo disperse dyes indicates the potential of similar compounds in developing fluorescent materials. These dyes, characterized by red-shifted absorption and high molar extinction coefficients, exhibit enhanced photostability and fluorescence properties, making them suitable for applications in dyeing textiles and developing optical materials with specific fluorescence characteristics (Jadhav, Shinde, & Sekar, 2018).

Drug Metabolism Studies

The metabolism of strained ring systems, such as azetidines, has been studied to understand their biotransformation pathways. For instance, the glutathione S-transferase–catalyzed formation of glutathione-conjugated spiro-azetidine without prior bioactivation offers insight into the metabolism of azetidine-containing compounds. This research is relevant for drug development, providing information on how such structures are metabolized in the body, which is crucial for designing compounds with improved pharmacokinetic properties (Li et al., 2019).

Synthesis of Novel Compounds with Antimicrobial Properties

The synthesis and characterization of novel compounds, such as those derived from benzo[d][1,2,3]triazole, have shown potential antimicrobial activity. These compounds, investigated for their in vitro antibacterial and antifungal properties, highlight the application of complex triazole and oxadiazole derivatives in developing new antimicrobial agents. Such research can lead to the discovery of new drugs to combat resistant strains of bacteria and fungi (Pandya et al., 2019).

Liquid Crystal Development

Compounds featuring 1,2,3-triazolyl groups, such as aryl(5-ferrocenyl-2H-1,2,3-triazol-4-yl)methanone derivatives, have been synthesized and characterized for their electrochemical and liquid crystal properties. These studies contribute to the development of materials with specific electro-optical properties, useful in liquid crystal displays and other electronic applications (Zhao et al., 2013).

properties

IUPAC Name

(2-phenyltriazol-4-yl)-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N6O2/c22-21(23,24)15-6-4-5-13(9-15)18-26-19(32-28-18)14-11-29(12-14)20(31)17-10-25-30(27-17)16-7-2-1-3-8-16/h1-10,14H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVVHSLUTVXYRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NN(N=C2)C3=CC=CC=C3)C4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-phenyl-2H-1,2,3-triazol-4-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

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